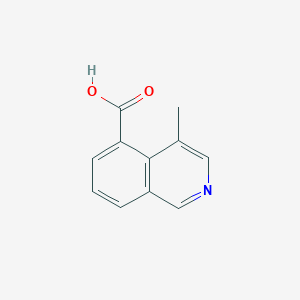

4-Methylisoquinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methylisoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-12-6-8-3-2-4-9(10(7)8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHZGKPDZYMQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Isoquinoline Synthesis with Carboxylation

Isoquinoline derivatives bearing carboxylic acid groups are often prepared via:

- Pomeranz–Fritsch reaction or Bischler–Napieralski reaction for isoquinoline ring formation.

- Subsequent functionalization to introduce carboxyl groups at specific positions.

For 4-methyl substitution, methylated precursors or regioselective methylation post-ring formation are employed.

Modified Pfitzinger Reaction and Related Cyclization

Recent advances in quinoline-4-carboxylic acid synthesis, which share mechanistic similarities with isoquinoline synthesis, involve:

- Reaction of substituted isatins with N,N-dimethylenaminones in the presence of chlorotrimethylsilane (TMSCl).

- One-step esterification and cyclization yielding quinoline-4-carboxylic esters or acids with high regioselectivity and functional group tolerance.

This method is operationally simple, scalable, and avoids hazardous solvents, which suggests potential adaptation for isoquinoline analogues such as this compound.

Multi-Component Reactions (MCRs) and Metal-Catalyzed Syntheses

- Copper-catalyzed coupling reactions using ammonia and isocyanides (Ugi-4CR) have been employed to synthesize isoquinolone-4-carboxylic acids, which are structurally related to isoquinoline carboxylic acids.

- These methods provide mild conditions and good yields but require optimization for methyl substitution at position 4.

Detailed Preparation Methodology Based on Analogous Compounds

The most detailed preparation data available relates to structurally similar heterocyclic carboxylic acids, such as 5-methylisoxazole-4-carboxylic acid, which shares the concept of introducing a methyl group and a carboxylic acid function on a heterocyclic ring.

Stepwise Preparation Outline (Adapted for Isoquinoline System)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1. Formation of key intermediate | Condensation of methylated ketoesters with orthoformates or equivalents to form ethyl ethoxymethyleneacetoacetic ester analog | 75–150 °C, acetic anhydride | High temperature promotes ester formation |

| 2. Cyclization with hydroxylamine sulfate | Conversion to methyl-substituted heterocyclic ester (e.g., ethyl-5-methylisoxazole-4-carboxylate analog) | −20 °C to 10 °C, sodium acetate or trifluoroacetate salt | Hydroxylamine sulfate preferred for purity |

| 3. Hydrolysis to carboxylic acid | Acid hydrolysis of ester to this compound | Strong acid, reflux | Crystallization with solvents like toluene-acetic acid mixture improves purity |

| 4. Activation (optional) | Conversion to acid chloride using thionyl chloride | Anhydrous thionyl chloride, 0–50 °C, toluene solvent | Facilitates further derivatization |

| 5. Functionalization (optional) | Reaction with amines or other nucleophiles | 0–50 °C, amine base such as triethylamine | Yields amide derivatives if needed |

This protocol minimizes by-products and improves yield and purity, as demonstrated in analogous heterocyclic systems.

Key Experimental Details from Analogous Preparation

- Hydroxylamine sulfate is favored over hydrochloride for cleaner reactions and reduced isomeric impurities.

- Crystallization solvents include toluene, acetic acid, ethyl acetate, and chlorinated solvents.

- The use of anhydrous thionyl chloride and controlled temperature (0–20 °C) is critical for acid chloride formation.

- Amine bases like triethylamine facilitate nucleophilic substitution reactions with acid chlorides.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions (Analogous Isoquinoline/Quinoline Acid Synthesis) | Outcome/Notes |

|---|---|---|

| Starting materials | Methylated ketoesters, orthoformates, hydroxylamine sulfate | High regioselectivity for methylation |

| Reaction temperature (ester formation) | 75–150 °C | Ensures complete esterification |

| Cyclization temperature | −20 °C to 10 °C | Controls impurity formation |

| Hydrolysis conditions | Strong acid, reflux | Efficient conversion to acid |

| Crystallization solvents | Toluene, acetic acid, ethyl acetate | Enhances purity and yield |

| Acid chloride formation | Thionyl chloride, 0–20 °C, anhydrous | Prepares for further functionalization |

| Amine base for substitution | Triethylamine, N,N-diisopropylethylamine | Facilitates amide bond formation |

| Typical yields | 70–90% (crude to purified) | High purity achievable |

Research Findings and Advantages

- The use of hydroxylamine sulfate and controlled temperature regimes drastically reduces by-product formation (e.g., isomeric impurities and 2-cyanoacetoacetic derivatives), achieving purities up to 99.8–100% by HPLC.

- The improved Pfitzinger-type reaction for quinoline-4-carboxylic acids demonstrates mild, scalable, and environmentally friendly conditions that could be adapted for isoquinoline derivatives, including this compound.

- Copper-catalyzed multi-component reactions offer alternative routes but require further optimization for methyl substitution patterns.

Scientific Research Applications

Medicinal Chemistry

4-Methylisoquinoline-5-carboxylic acid has shown potential in medicinal chemistry, particularly as a scaffold for the development of bioactive compounds. Its structural features allow it to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the isoquinoline structure can enhance cytotoxicity against cancer cell lines, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its derivatives are synthesized for various applications, including pharmaceuticals and agrochemicals.

Synthesis of Isoquinoline Derivatives

The compound can be utilized in the synthesis of various isoquinoline derivatives through cyclization reactions. These derivatives are often explored for their biological activities, including antitumor and anti-inflammatory properties .

Use in Drug Formulations

Due to its favorable pharmacokinetic properties, such as high gastrointestinal absorption and good blood-brain barrier permeability, this compound is being investigated for incorporation into drug formulations aimed at treating neurological disorders .

Case Study: Anticancer Activity

A study published in Biomolecules investigated the effects of 4-methylisoquinoline derivatives on human cancer cell lines. The results indicated that certain modifications to the carboxylic acid group significantly enhanced the cytotoxic effects against breast cancer cells, suggesting a promising avenue for drug development .

Case Study: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited considerable antibacterial activity, warranting further exploration into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-5-carboxylic acid in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline Derivatives

5-Hydroxyisoquinoline-4-carboxylic Acid (CAS 76344-95-1)

- Structure: Isoquinoline with a hydroxyl (-OH) group at position 5 and a carboxylic acid at position 3.

- Molecular formula: C₁₀H₇NO₃.

- Key differences : Substituent positions (4 vs. 5) and functional groups (methyl vs. hydroxyl). The hydroxyl group may enhance hydrogen bonding capacity compared to the methyl group, influencing solubility and receptor interactions .

3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic Acid (CAS 1370418-98-6)

- Structure: Hybrid molecule combining an isoquinoline ring (position 5) with a 5-methylisoxazole-4-carboxylic acid moiety.

- Molecular formula : C₁₄H₁₀N₂O₃.

- Key differences: Additional isoxazole ring increases molecular complexity and weight (254.24 g/mol vs. ~175 g/mol for the target compound).

Isoxazole Derivatives

4-Methylisoxazole-5-carboxylic Acid (CAS 261350-46-3)

- Structure : Isoxazole ring (five-membered ring with oxygen and nitrogen) substituted with methyl and carboxylic acid groups.

- Molecular formula: C₅H₅NO₃.

- Key differences: Smaller ring system and lack of fused aromatic rings compared to isoquinoline derivatives. The isoxazole core may confer different reactivity and metabolic stability .

5-Methylisoxazole-4-carboxylic Acid (CAS 42831-50-5)

- Structure : Isoxazole with methyl at position 5 and carboxylic acid at position 4.

- Molecular formula: C₅H₅NO₃.

- Key differences: Substituent positions on the isoxazole ring influence steric and electronic effects. This compound is a known impurity in pharmaceuticals like leflunomide, highlighting its regulatory relevance .

Benzofuran Derivatives

3-Methylbenzofuran-5-carboxylic Acid (CAS 501892-99-5)

- Structure : Benzofuran (fused benzene and furan rings) with methyl at position 3 and carboxylic acid at position 5.

- Molecular formula : C₁₀H₈O₃.

- Key differences: Replacement of the pyridine ring (in isoquinoline) with a furan oxygen atom reduces basicity and alters π-π stacking interactions. Benzofurans are often explored for their antioxidant and anti-inflammatory properties .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 4-Methylisoquinoline-5-carboxylic acid | 1337881-60-3 | Isoquinoline | 4-CH₃, 5-COOH | C₁₁H₉NO₂* | ~175* |

| 5-Hydroxyisoquinoline-4-carboxylic acid | 76344-95-1 | Isoquinoline | 5-OH, 4-COOH | C₁₀H₇NO₃ | 189.17 |

| 3-(5-Isoquinolyl)-5-methylisoxazole-4-carboxylic acid | 1370418-98-6 | Isoquinoline + isoxazole | 5-isoquinolyl, 4-COOH, 5-CH₃ | C₁₄H₁₀N₂O₃ | 254.24 |

| 4-Methylisoxazole-5-carboxylic acid | 261350-46-3 | Isoxazole | 4-CH₃, 5-COOH | C₅H₅NO₃ | 127.10 |

| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | Isoxazole | 5-CH₃, 4-COOH | C₅H₅NO₃ | 127.10 |

| 3-Methylbenzofuran-5-carboxylic acid | 501892-99-5 | Benzofuran | 3-CH₃, 5-COOH | C₁₀H₈O₃ | 176.17 |

Table 2: Key Functional Differences

Research Findings and Implications

- Isoquinoline vs.

- Substituent Effects : The position of methyl and carboxylic acid groups significantly impacts solubility and acidity. For example, 5-methylisoxazole-4-carboxylic acid (pKa ~3.5) is more acidic than its 4-methyl isomer due to resonance stabilization .

Biological Activity

4-Methylisoquinoline-5-carboxylic acid (MIQCA) is a compound belonging to the isoquinoline family, which has attracted attention due to its diverse biological activities. This article summarizes the biological activity of MIQCA based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₁H₉NO₂

- Molecular Weight : 189.19 g/mol

- Structure : The compound features an isoquinoline core with a carboxylic acid group at the 5-position and a methyl group at the 4-position.

Antimicrobial Activity

Recent studies have indicated that isoquinoline derivatives exhibit significant antimicrobial properties. Specifically, MIQCA has been shown to possess:

- Antibacterial Activity : In vitro assays demonstrated that MIQCA exhibits antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Antitumor Activity

MIQCA has been investigated for its potential antitumor effects:

- Cytotoxicity : Research indicates that MIQCA displays cytotoxic effects on several cancer cell lines, including MGC-803 (gastric cancer) and HGC-27. The IC₅₀ values were reported as 5.1 µM and 7.6 µM, respectively, suggesting that it may inhibit cell proliferation effectively .

- Mechanism of Action : The compound was found to induce G2/M phase arrest in the cell cycle, inhibit migration and invasion of cancer cells, and promote apoptosis by increasing the Bax/Bcl-2 ratio .

Neuroprotective Effects

Emerging evidence suggests that MIQCA may have neuroprotective properties:

- Neuroprotection in Models : In animal models of neurodegeneration, MIQCA administration led to reduced neuronal cell death and improved behavioral outcomes. This effect is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of MIQCA can be influenced by structural modifications:

| Compound | Modification | Biological Activity | IC₅₀/ MIC |

|---|---|---|---|

| MIQCA | Base Compound | Antibacterial | 10-50 µg/mL |

| Derivative A | Methylation at 6-position | Enhanced Antitumor | 3.5 µM |

| Derivative B | Hydroxyl group addition | Increased Neuroprotection | Not specified |

The SAR studies indicate that specific modifications can enhance or reduce the biological activity of isoquinoline derivatives.

Study on Antitumor Activity

A comprehensive study involving MIQCA was conducted to evaluate its effects on gastric cancer cells:

- Methodology : The study utilized both in vitro and in vivo models to assess the cytotoxicity and mechanism of action.

- Results : MIQCA significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent for gastric cancer .

Study on Antimicrobial Properties

Another pivotal research focused on assessing the antimicrobial efficacy of MIQCA against resistant bacterial strains:

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic methods for characterizing 4-Methylisoquinoline-5-carboxylic acid?

- Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may be employed if single crystals are obtainable, as demonstrated in structural studies of related quinoline-carboxylic acids . Experimental protocols should adhere to guidelines for reproducibility, including detailed descriptions of solvent systems, instrumentation parameters, and calibration standards in supplementary materials .

Q. How can researchers ensure the identity and purity of this compound during synthesis?

- Methodological Answer : Identity confirmation requires cross-referencing with authentic standards via melting point analysis (if applicable), NMR, and FT-IR spectroscopy. Purity is validated using HPLC with UV detection (e.g., λ = 254 nm) and comparison to reference chromatograms. For novel derivatives, elemental analysis (C, H, N) is critical. Safety data sheets (SDS) for related compounds emphasize handling in ventilated environments and using personal protective equipment (PPE) to avoid contamination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Use of fume hoods to minimize inhalation risks.

- Immediate access to eye wash stations and safety showers in case of exposure.

- Storage in airtight containers at 0–6°C for stability, as recommended for structurally similar lab chemicals .

- Regular risk assessments for waste disposal to prevent environmental release .

Advanced Research Questions

Q. How can metal coordination complexes of this compound be designed and analyzed for catalytic or bioactive applications?

- Methodological Answer : Design involves reacting the compound with transition metal salts (e.g., Cu²⁺, Zn²⁺) under controlled pH and temperature. Stability is assessed via cyclic voltammetry and UV-Vis spectroscopy. Structural confirmation requires single-crystal X-ray diffraction, while bioactivity is evaluated through antimicrobial assays (e.g., MIC against E. coli or S. aureus). For reproducibility, document ligand-to-metal ratios and reaction kinetics, as seen in studies of analogous quinoline-metal complexes .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-carboxylic acid derivatives?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent effects, cell line variability). Meta-analyses should stratify data by experimental conditions (e.g., in vitro vs. in vivo models) and validate assays using positive controls. For example, discrepancies in antimicrobial activity might arise from differences in bacterial strain susceptibility or compound solubility .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to target proteins (e.g., NMDA receptors). Validate models with experimental IC₅₀ values from competitive binding assays, as applied to kynurenic acid derivatives .

Q. What synthetic routes optimize yield for this compound derivatives under varying conditions?

- Methodological Answer : Optimize via Design of Experiments (DoE) approaches, varying parameters like temperature, catalyst loading, and solvent polarity. For instance, microwave-assisted synthesis may reduce reaction times, while protecting group strategies (e.g., tert-butyl esters) enhance regioselectivity. Monitor progress via TLC and isolate products using column chromatography with gradient elution .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols for quinoline-carboxylic acid studies to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include:

- Detailed synthetic procedures with molar ratios, purification steps, and characterization data.

- Raw spectral data (NMR, MS) in supplementary files.

- Statistical analysis of bioactivity data, including error margins and p-values .

Q. What methods validate the stability of this compound in long-term storage?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) paired with periodic HPLC analysis detect degradation products. For light-sensitive analogs, use amber glass vials and argon atmospheres, as recommended for labile quinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.